molecular formula C9H9ClN2O B3130190 N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide CAS No. 341966-02-7

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide

Cat. No. B3130190
CAS RN: 341966-02-7
M. Wt: 196.63 g/mol
InChI Key: HZRSXEQDJATOOV-UHFFFAOYSA-N
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Description

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPMA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 219.68 g/mol. In

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study explored the synthesis of various compounds through reactions involving acrylamide derivatives, leading to the creation of new structures with antibacterial and anticancer activities. Specifically, some synthesized compounds exhibited potent activity against S. aureus and a range of tumor cell lines, highlighting the potential of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of new anticancer agents (Bondock & Gieman, 2015).

Polymerization Studies

Research into the base-catalyzed hydrogen-transfer polymerization of acrylamide and its derivatives revealed insights into the polymerization rates and molecular weights of the resulting polymers. This study contributes to understanding how modifications to the acrylamide structure affect polymerization behavior and polymer properties (Otsu et al., 1976).

Antimicrobial Activities

Experimental and theoretical investigations into the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride produced alkenoic acid derivatives. These compounds demonstrated antimicrobial activities, suggesting the utility of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in creating antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).

Novel Functional Acrylamides

The synthesis of a novel functional acrylamide and its polymerization capabilities were explored, showcasing the potential for creating unique polymer structures with specific characteristics. This work is crucial for the development of new materials with tailored properties (Ling et al., 1999).

Antidepressant and Nootropic Agents

A study focused on the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, indicating potential antidepressant and nootropic activities. This research opens up possibilities for using N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of central nervous system (CNS) active agents (Thomas et al., 2016).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-5H,1H2,2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRSXEQDJATOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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